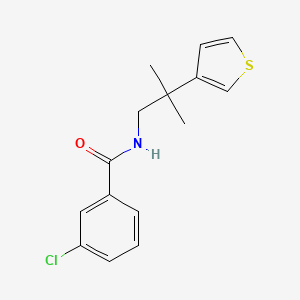

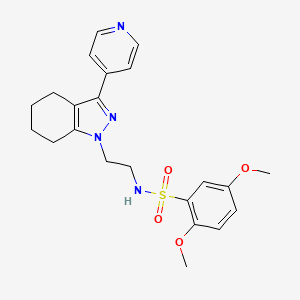

![molecular formula C24H25N5O3 B2505172 1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide CAS No. 951616-61-8](/img/structure/B2505172.png)

1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide is a chemically synthesized molecule that likely features a brominated indoline moiety along with a dihydroquinoline group. The presence of an acetyl group and a sulfonamide function suggests that it is a derivative of acylated sulfamides. Although the specific compound is not directly mentioned in the provided papers, insights into its synthesis and structure can be inferred from related research on brominated pyrrolo[2,1-a]isoquinolines and acylated tetrahydroisoquinoline sulfonamides.

Synthesis Analysis

The synthesis of brominated compounds similar to the one can be achieved using acetyl bromide and dimethyl sulfoxide (DMSO) at room temperature, as demonstrated in the bromination of pyrrolo[2,1-a]isoquinolines . This method provides a mild approach to introduce bromine atoms into various substrates, including indoles, which are structurally related to indolines. The reaction yields are moderate to excellent, suggesting that this methodology could potentially be applied to synthesize the brominated indoline component of the target compound.

Molecular Structure Analysis

For the analysis of molecular structure, the acylation of sulfamides and the subsequent structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide provides valuable insights . The use of a Wells–Dawson type heteropolyacid as a solid catalyst facilitates the acylation process. The molecular and crystal structure of the acylated product is analyzed using X-ray crystallography, revealing the presence of intra- and intermolecular weak interactions, including hydrogen bonds and π interactions. These findings suggest that the target compound may also exhibit a complex network of weak interactions that stabilize its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the reactivity of its functional groups. The bromine atom in the 5-position of the indoline ring may participate in further electrophilic substitution reactions. The acetyl group could be involved in nucleophilic acyl substitution reactions, while the sulfonamide functionality is known for its stability and resistance to hydrolysis, which could affect the overall reactivity of the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of brominated indoles and acylated sulfonamides can provide some general expectations. The compound is likely to be solid at room temperature, with solubility depending on the solvent and the presence of the sulfonamide group potentially increasing its polarity. The introduction of the bromine atom and the acetyl group may also influence the melting point, boiling point, and overall stability of the compound.

Wissenschaftliche Forschungsanwendungen

Catalyst in Synthesis

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a Bronsted acidic ionic liquid, is used as a catalyst for synthesizing polyhydroquinoline derivatives. This method is clean, simple, and produces high yields in a short time (Khaligh, 2014).

Antibacterial and Antifungal Applications

Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines show considerable antibacterial and antifungal activities. Some compounds from this class demonstrated significant activity against Gram-positive and Gram-negative bacteria and fungi (Kumar & Vijayakumar, 2017).

Tetrahydroisoquinolines in Drug Synthesis

Tetrahydroisoquinolines, having a similar structural core, are used in synthesizing agents to treat cancer, hepatitis C, CNS disorders, and psychosis. Their synthesis involves various intermediate steps, including sulfonamide group modifications (Bunce, Cain, & Cooper, 2012).

Natural Product Derivatives

The tetrahydroquinoline derivative helquinoline, isolated from Janibacter limosus, exhibits high biological activity against bacteria and fungi. Its synthesis involves complex organic reactions (Asolkar et al., 2004).

Use in Zinc(II) Fluorophores

Compounds similar to 1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide have been used in the synthesis of zinc(II)-specific fluorophores, which are vital in studying biological zinc(II) (Mahadevan et al., 1996).

Eigenschaften

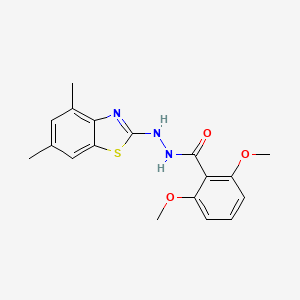

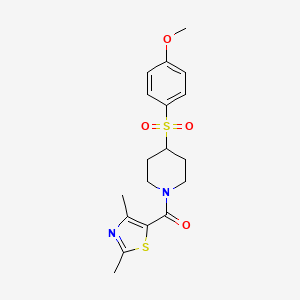

IUPAC Name |

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-4-27-14-20-22(26-27)23(31)29(13-18-8-6-5-7-9-18)24(32)28(20)15-21(30)25-19-11-10-16(2)12-17(19)3/h5-12,14H,4,13,15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABRIVPNMQTZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

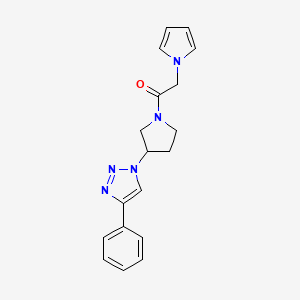

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)

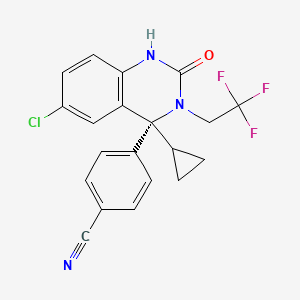

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)